molecular formula C5H6N2O4 B101040 Dimethyl cyanoimidodicarbonate CAS No. 19245-23-9

Dimethyl cyanoimidodicarbonate

Cat. No.: B101040
CAS No.: 19245-23-9
M. Wt: 158.11 g/mol
InChI Key: UPHLRKZLABBYRK-UHFFFAOYSA-N
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Description

Dimethyl cyanoimidodicarbonate (CAS: 11498873), also known as dimethyl N-cyanodithioiminocarbonate, is a versatile sulfur- and nitrogen-containing heterocyclic building block. Its molecular structure features a central imidodicarbonate core substituted with cyano and methylthio groups, enabling diverse reactivity in organic synthesis . This compound is widely utilized as a precursor for synthesizing fused heterocycles, including pyrazolo[1,5-a]-1,3,5-triazines, methylsulfanylpyrimidines, and azoloazines . Its high reactivity stems from the electron-withdrawing cyano group and the nucleophilic methylthio moiety, facilitating nucleophilic displacement and cyclocondensation reactions . Industrially, it is produced by Thermo Scientific Chemicals as a high-purity reagent for medicinal and materials chemistry applications .

Properties

IUPAC Name

methyl N-cyano-N-methoxycarbonylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O4/c1-10-4(8)7(3-6)5(9)11-2/h1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPHLRKZLABBYRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)N(C#N)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20172839
Record name Dimethyl cyanoimidodicarbonate
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Molecular Weight

158.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

19245-23-9
Record name 1,3-Dimethyl 2-cyanoimidodicarbonate
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Record name Dimethyl cyanoimidodicarbonate
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Record name Dimethyl cyanoimidodicarbonate
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Record name Dimethyl cyanoimidodicarbonate
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Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of dimethyl cyanoimidodicarbonate typically involves the reaction of dimethyl carbonate with cyanamide under controlled conditions. One common method includes the use of a base such as sodium methoxide to facilitate the reaction. The reaction is carried out at elevated temperatures to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

Industrial production of this compound often employs a continuous flow process to enhance efficiency and yield. The process involves the use of high-purity reactants and precise control of reaction parameters such as temperature, pressure, and reaction time. The product is then purified using techniques such as distillation or crystallization to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

Dimethyl cyanoimidodicarbonate undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: This compound can participate in nucleophilic substitution reactions, where nucleophiles replace the cyano group.

    Cyclization Reactions: It is commonly used in cyclization reactions to form heterocyclic compounds such as triazoles, oxadiazoles, and thiazoles.

    Condensation Reactions: this compound can undergo condensation reactions with amines to form imidazolidinones and other nitrogen-containing heterocycles.

Common Reagents and Conditions

    Nucleophiles: Common nucleophiles used in reactions with this compound include amines, thiols, and alcohols.

    Catalysts: Catalysts such as palladium or copper are often employed to enhance the reaction rates and selectivity.

    Solvents: Reactions are typically carried out in solvents like ethanol, methanol, or dimethylformamide to ensure proper solubility and reaction kinetics.

Major Products Formed

The major products formed from reactions involving this compound include a variety of heterocyclic compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.

Scientific Research Applications

Dimethyl cyanoimidodicarbonate has a wide range of applications in scientific research:

    Chemistry: It is used as a key intermediate in the synthesis of complex organic molecules, including heterocycles and natural product analogs.

    Biology: The compound is employed in the development of bioactive molecules, including enzyme inhibitors and receptor ligands.

    Medicine: this compound is used in the synthesis of pharmaceutical compounds with potential therapeutic applications, such as anticancer and antimicrobial agents.

    Industry: It finds applications in the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of dimethyl cyanoimidodicarbonate involves its reactivity towards nucleophiles, leading to the formation of various heterocyclic compounds. The compound acts as an electrophile, facilitating the nucleophilic attack and subsequent cyclization or substitution reactions. The molecular targets and pathways involved depend on the specific reaction and the nature of the nucleophile.

Comparison with Similar Compounds

The following analysis compares dimethyl cyanoimidodicarbonate with structurally and functionally related compounds, focusing on reactivity, synthetic utility, and coordination chemistry.

Key Findings :

  • This compound outperforms dithiocarbamates in heterocycle diversity due to its dual functional groups .
  • Compared to aryl-substituted analogs (e.g., diphenyl cyanocarbonimidate), it exhibits higher reactivity toward sulfur-containing nucleophiles, enabling efficient synthesis of methylsulfanyl derivatives .
Coordination Chemistry
Compound Coordination Behavior Metal Complexes Reported Applications References
This compound Acts as a bidentate ligand via S and N atoms. Gold(I), copper(I), and platinum complexes. Catalysis, conductive materials.
Dithiocarbamates Form stable chelates with transition metals. Zn, Ni, Fe complexes. Industrial catalysts, bioimaging.
Imidomethanedithiolate Di-anionic ligand with S,S’-donor sites. Cu, Ag complexes. Luminescent materials.

Key Findings :

  • Cyanodithioimidocarbonate complexes (e.g., [Au(S₂CNCN)₂]⁻) exhibit unique luminescent and conductive properties, unlike dithiocarbamate analogs .
  • The cyano group in this compound enhances metal-ligand charge transfer, enabling applications in optoelectronics .
Substituent Effects on Reactivity
  • Electron-Withdrawing Groups : Chlorinated derivatives (e.g., [5,5-Dichloro-...]) show reduced thermal stability but increased electrophilicity, favoring agrochemical synthesis .
  • Aryl vs. Alkyl Substituents: Aryl-substituted analogs (e.g., diphenyl cyanocarbonimidate) are less reactive in nucleophilic substitutions due to steric hindrance .

Q & A

Q. How can researchers leverage "People Also Ask" data to identify understudied applications of this compound?

  • Methodological Answer : Use NLP tools (Python’s NLTK) to cluster semantically related queries from academic databases. Map gaps using bibliometric analysis (VOSviewer). Prioritize questions like “mechanochemical synthesis” or “photocatalytic degradation” for experimental validation .

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